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molecular formula C16H34N2S B8531433 N-Heptyl-N'-octylthiourea CAS No. 62552-15-2

N-Heptyl-N'-octylthiourea

Cat. No. B8531433
M. Wt: 286.5 g/mol
InChI Key: KGFMSNRLNFEBBO-UHFFFAOYSA-N
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Patent
US04233318

Procedure details

To a solution of 3.14 grams (0.02 mole) n-heptylisothiocyanate dissolved in 15 milliliters of benzene is added 2.58 grams (0.02 mole) n-octylamine. The temperature rose to 41° C. The mixture was then refluxed on a steam-bath for about 20 minutes, until the mixture reached a neutral pH. The solution was then evaporated under vacuum. A yield of 6.03 grams of 1-n-heptyl-3-n-octylthiourea was obtained.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[C:9]=[S:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:11]([NH2:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C=CC=CC=1>[CH2:1]([NH:8][C:9]([NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[S:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
C(CCCCCC)N=C=S
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
C(CCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 41° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed on a steam-bath for about 20 minutes, until the mixture
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NC(=S)NCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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